Fruquintinib

Descripción general

Descripción

Fruquintinib, vendido bajo la marca Fruzaqla, es un novedoso inhibidor de molécula pequeña de los receptores del factor de crecimiento endotelial vascular (VEGFR) -1, -2 y -3. Se utiliza principalmente para el tratamiento del cáncer colorrectal metastásico. This compound funciona inhibiendo la angiogénesis, que es el proceso de formación de nuevos vasos sanguíneos, lo que restringe el suministro de oxígeno y nutrientes a las células cancerosas .

Aplicaciones Científicas De Investigación

Fruquintinib tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los inhibidores de VEGFR.

Biología: this compound se utiliza para estudiar los mecanismos de la angiogénesis y su inhibición.

Medicina: Se utiliza principalmente en el tratamiento del cáncer colorrectal metastásico y se está investigando para otros tipos de cáncer.

Industria: this compound se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos contra el cáncer .

Mecanismo De Acción

Fruquintinib ejerce sus efectos inhibiendo selectivamente VEGFR-1, -2 y -3. Estos receptores juegan un papel crucial en el proceso de angiogénesis. Al bloquear estos receptores, this compound previene la formación de nuevos vasos sanguíneos, lo que restringe el suministro de oxígeno y nutrientes a las células tumorales. Esto conduce a la inhibición del crecimiento y la metástasis del tumor .

Compuestos similares:

- Sunitinib

- Sorafenib

- Regorafenib

- Pazopanib

Comparación: this compound es único debido a su alta selectividad para VEGFR-1, -2 y -3, lo que minimiza los efectos fuera del objetivo y reduce la toxicidad. A diferencia de otros inhibidores de VEGFR, this compound ha demostrado un perfil de seguridad más favorable y una mejor tolerabilidad en los ensayos clínicos .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Fruquintinib targets VEGFR-1, -2, and -3 to inhibit angiogenesis . Angiogenesis is a critical biological process for increasing oxygen and nutrient supply to cancer cells, and the VEGF/VEGFR pathway is one of the most critical pathways for this phenomenon . This compound’s interaction with these receptors inhibits the kinase activity of VEGFR, thereby blocking the signal transduction pathway and inhibiting angiogenesis .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been reported to enhance the antitumor immune responses of anti-programmed death receptor-1 in colorectal cancer . It reduces angiogenesis, reprograms the vascular structure, enhances the infiltration of CD8+ T cells, and reduces the ratios of myeloid-derived suppressor cells (MDSCs) and macrophages in mice .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of VEGFR-1, -2, and -3 . By binding to these receptors, it inhibits their kinase activity, which in turn blocks the VEGF/VEGFR pathway and inhibits angiogenesis . This mechanism of action is critical for its therapeutic effects in treating metastatic colorectal cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to provide a statistically significant improvement in overall survival (OS) with a hazard ratio (HR) of 0.66 . The median OS was 7.4 months in the this compound arm and 4.8 months for the placebo arm . These results indicate that the effects of this compound can change over time, with potential long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the combination of this compound and sintilimab exhibited the strongest inhibition of tumor growth and achieved the longest survival time in mice bearing MC38 or CT26 xenograft tumors, compared to this compound and sintilimab alone . This suggests that the effects of this compound can vary with different dosages .

Metabolic Pathways

This compound undergoes extensive metabolism prior to excretion, with multiple enzymes/pathways involved . Less than 6% of the administered dose is excreted in urine or feces as the parent drug .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Fruquintinib implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de los grupos funcionales. Uno de los pasos clave incluye la formación del anillo de quinazolina, que se logra mediante una serie de reacciones de condensación. El producto final se obtiene después de procesos de purificación y cristalización .

Métodos de producción industrial: En entornos industriales, this compound se produce utilizando una combinación de procesos por lotes y de flujo continuo para garantizar un alto rendimiento y pureza. La sustancia farmacológica a granel se prepara típicamente mezclando el ingrediente farmacéutico activo con excipientes como la celulosa microcristalina y el almidón. La mezcla se procesa luego en tabletas o cápsulas .

Análisis De Reacciones Químicas

Tipos de reacciones: Fruquintinib experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar óxidos correspondientes.

Reducción: Se puede reducir para formar diferentes derivados reducidos.

Sustitución: this compound puede experimentar reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos como halógenos y nucleófilos se utilizan comúnmente.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

- Sunitinib

- Sorafenib

- Regorafenib

- Pazopanib

Comparison: Fruquintinib is unique due to its high selectivity for VEGFR-1, -2, and -3, which minimizes off-target effects and reduces toxicity. Unlike other VEGFR inhibitors, this compound has demonstrated a more favorable safety profile and better tolerability in clinical trials .

Propiedades

IUPAC Name |

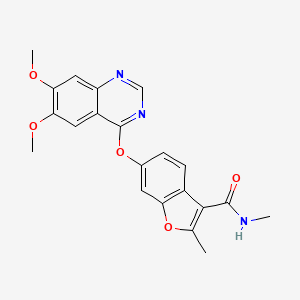

6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALLNEJQLSTPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194506-26-7 | |

| Record name | Fruquintinib [USAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194506267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fruquintinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FRUQUINTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DXG3M5ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary target of Fruquintinib and how does it interact with it?

A: this compound is a highly selective, potent, oral tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFRs) 1, -2, and -3. [, , , ] It binds to the intracellular kinase domain of these receptors, preventing the binding of ATP and subsequent phosphorylation. [] This inhibition disrupts the signaling cascade initiated by VEGF binding, ultimately leading to the suppression of angiogenesis and tumor growth. [, ]

Q2: What are the downstream effects of this compound's interaction with VEGFRs?

A2: By inhibiting VEGFR signaling, this compound effectively blocks several key processes involved in tumor development and progression:

- Angiogenesis: It inhibits the formation of new blood vessels, depriving tumors of the nutrients and oxygen needed for growth. [, , ]

- Lymphogenesis: It disrupts the formation of lymphatic vessels, potentially limiting tumor cell dissemination and metastasis. [, ]

- Tumor Microenvironment Modulation: It promotes the normalization of tumor vasculature, potentially improving the delivery and efficacy of other anti-cancer agents. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound.

Q4: Is there any spectroscopic data available for this compound?

A4: The research excerpts do not provide specific spectroscopic data (e.g., NMR, IR, MS) for this compound.

Q5: Are there studies on this compound's material compatibility, stability under various conditions, or its catalytic properties?

A5: The provided research primarily focuses on the clinical application and pharmacological profile of this compound as an anti-cancer agent. Information regarding material compatibility, stability beyond biological contexts, or catalytic properties is not included in these excerpts.

Q6: Has computational chemistry been used to study this compound?

A6: While the research mentions this compound's molecular structure and its interaction with VEGFRs, the excerpts do not delve into specific computational chemistry studies, simulations, QSAR models, or structure-activity relationship (SAR) investigations.

Q7: What is the pharmacokinetic profile of this compound?

A: this compound exhibits good absorption following oral administration, with a relatively short half-life of approximately 42 hours. [] It reaches peak plasma concentrations rapidly and demonstrates dose-proportional pharmacokinetics across the studied dose range. [] A separate study mentions a low inter-patient variability in Cmax and AUC after single and multiple doses. []

Q8: Does previous exposure to anti-VEGFR agents affect this compound's efficacy?

A: Research suggests that prior treatment with anti-VEGFR agents may decrease the efficacy of this compound in mCRC patients. [] One study found that patients previously treated with anti-VEGFR agents had significantly shorter median PFS compared to those without prior exposure. []

Q9: What is known about resistance mechanisms to this compound?

A9: The provided research excerpts do not offer specific information regarding resistance mechanisms to this compound or its relation to cross-resistance with other compounds.

Q10: What is the safety profile of this compound?

A: Clinical trials and real-world studies consistently report that this compound exhibits an acceptable safety and tolerability profile. [, , , , , ] The most common adverse events observed include:

- **Hand-foot syndrome (HFSR) ** [, , , ]

- Hypertension [, , , , , ]

- Fatigue [, , , ]

- Proteinuria [, , ]

- Diarrhea [, ]

Q11: Is there information on specific drug delivery strategies or identified biomarkers for this compound?

A11: The research excerpts primarily focus on this compound's efficacy and safety as a systemic treatment. They do not provide details regarding targeted drug delivery strategies or specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.

Q12: Are there any environmental impact studies related to this compound?

A12: The research excerpts do not provide information on the environmental impact or degradation of this compound.

Q13: What are the current clinical applications of this compound?

A: this compound is currently approved in China for the treatment of patients with mCRC who have received at least two prior standard anticancer therapies, including fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy. [, ]

Q14: What are the future directions for research on this compound?

A14: Future research on this compound could explore:

- Combination Therapies: Investigating synergistic effects with other anti-cancer agents, including chemotherapy, targeted therapies, and immune checkpoint inhibitors. [, , , ]

- Biomarker Development: Identifying predictive biomarkers for response and toxicity to optimize patient selection and personalize treatment strategies. []

- Resistance Mechanisms: Understanding the mechanisms of resistance to this compound and developing strategies to overcome or prevent it. []

- Expanding Clinical Applications: Evaluating its efficacy and safety in other tumor types, such as non-small cell lung cancer (NSCLC) and gastric cancer. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B607483.png)